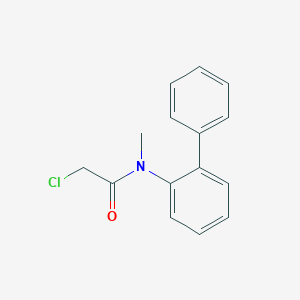

N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-methyl-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-17(15(18)11-16)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKWRKRPWLDRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Abstract

This technical guide provides an in-depth exploration of the synthesis of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The document details a robust and reproducible synthetic methodology, beginning with the strategic N-methylation of 2-aminobiphenyl to yield the crucial precursor, N-methyl-2-aminobiphenyl. The core of this guide focuses on the subsequent chloroacetylation reaction, a classic nucleophilic acyl substitution. We will dissect the reaction mechanism, justify the selection of reagents and conditions, and provide a self-validating, step-by-step experimental protocol designed for implementation in a research and development setting. This whitepaper is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure procedural success, safety, and high-purity yields.

Introduction and Strategic Overview

This compound is a tertiary amide featuring a biphenyl moiety, a methyl group on the amide nitrogen, and a reactive chloroacetyl group. This combination of structural features makes it a valuable building block in synthetic organic chemistry. The chloroacetyl group, in particular, serves as an electrophilic handle, enabling further molecular elaboration through nucleophilic substitution reactions. Its synthesis is most efficiently approached via the acylation of the corresponding secondary amine, N-methyl-2-aminobiphenyl, with chloroacetyl chloride. This method is favored for its high reactivity and straightforward execution.

This guide presents a two-stage synthetic strategy:

-

Preparation of the Key Precursor: Synthesis of N-methyl-2-aminobiphenyl from commercially available 2-aminobiphenyl.

-

Target Molecule Synthesis: Acylation of N-methyl-2-aminobiphenyl with chloroacetyl chloride to yield the final product.

This structured approach ensures that practitioners have full control over the quality of the intermediates, which is paramount for achieving a high-purity final product.

Synthetic Pathway and Mechanism

The core transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-methyl-2-aminobiphenyl acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Mechanism Rationale: The use of an acid chloride like chloroacetyl chloride is deliberate; its carbonyl carbon is rendered highly electrophilic by the two adjacent electron-withdrawing groups (the carbonyl oxygen and the chlorine atom), ensuring a rapid and efficient reaction. The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic and halt the reaction), a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to act as an HCl scavenger.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator; handle with extreme care. Dichloromethane is a suspected carcinogen.

Part A: Synthesis of N-methyl-2-aminobiphenyl (Precursor)

While N-methyl-2-aminobiphenyl can be sourced commercially, this protocol is provided for completeness. Palladium-catalyzed Buchwald-Hartwig amination or classical N-methylation are viable routes.[1]

Part B: Synthesis of this compound

This protocol is based on established methods for the chloroacetylation of secondary amines.[2][3][4]

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-methyl-2-aminobiphenyl | 183.25 | 5.00 g | 27.28 |

| Chloroacetyl chloride | 112.94 | 2.60 mL (3.68 g) | 32.74 |

| Triethylamine (TEA) | 101.19 | 5.70 mL (4.14 g) | 40.92 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |

| Saturated Sodium Chloride (Brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for recrystallization

Procedure:

-

Reaction Setup: To the 250 mL three-neck round-bottom flask, add N-methyl-2-aminobiphenyl (5.00 g, 27.28 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is completely dissolved. Add triethylamine (5.70 mL, 40.92 mmol).

-

Cooling: Place the flask in an ice/water bath and cool the solution to 0°C with continuous stirring. The low temperature is critical to control the exothermic nature of the acylation and prevent the formation of side products.

-

Addition of Acylating Agent: In the dropping funnel, place chloroacetyl chloride (2.60 mL, 32.74 mmol). Add the chloroacetyl chloride dropwise to the cooled amine solution over a period of 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching and Workup: Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

-

Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid or oil can be purified by recrystallization. A common solvent system for this type of compound is ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals. Filter the pure crystals and dry them under vacuum.

-

Characterization: Confirm the identity and purity of the final product, this compound (CAS 955879-95-5)[5], using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the molecular structure.

-

FT-IR: To identify characteristic functional groups (e.g., C=O stretch of the tertiary amide, C-Cl stretch).

-

Mass Spectrometry: To confirm the molecular weight (C₁₅H₁₄ClNO, MW: 259.73 g/mol ).[5]

-

Melting Point: To assess purity.

-

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear checkpoints:

-

Visual Confirmation: The formation of a triethylammonium chloride precipitate during the addition of chloroacetyl chloride is a positive indicator that the reaction is proceeding.

-

TLC Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the starting amine and the reaction mixture over time. The consumption of the starting material and the appearance of a new, less polar spot indicates product formation.

-

pH Checks: During the workup, the pH of the aqueous layers should be checked after each wash to ensure the complete removal of acidic and basic impurities.

-

Spectroscopic Analysis: The final characterization data provides definitive validation of the product's identity and purity, serving as the ultimate measure of the synthesis's success.

Conclusion

The synthesis of this compound is a straightforward yet critical process for accessing more complex molecular targets. The chloroacetylation of N-methyl-2-aminobiphenyl, as detailed in this guide, represents an efficient and reliable method. By carefully controlling reaction parameters, particularly temperature, and executing a thorough workup and purification, researchers can consistently obtain high-purity material. This guide provides the necessary expertise and a trustworthy, validated protocol to empower scientists in their synthetic endeavors.

References

-

PrepChem. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available at: [Link]

- Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol. 2(7), 148-156.

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available at: [Link]

-

Kinzel, T., et al. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C−C and C−N Cross-Couplings. Organometallics, 33(7), 1804–1810. Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Bioactive Scaffold

The landscape of modern drug discovery and agrochemical development is in constant pursuit of novel molecular scaffolds that exhibit potent and selective biological activity. Within this context, the N-aryl chloroacetamide motif has emerged as a versatile and promising pharmacophore. The inherent reactivity of the α-chloro group provides a convenient handle for further chemical elaboration, allowing for the generation of diverse molecular libraries. This technical guide focuses on a specific, yet under-documented, member of this class: N-(biphenyl-2-yl)-2-chloro-N-methylacetamide .

While extensive research has been conducted on structurally related chloroacetamides, this particular biphenyl-substituted derivative remains largely unexplored in publicly accessible literature. This guide, therefore, serves as a foundational document, synthesizing established principles of chloroacetamide chemistry with predictive insights to provide a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential as a bioactive agent. By presenting a logical framework for its synthesis and potential applications, we aim to stimulate further investigation into this intriguing molecule.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structural architecture, combining a sterically demanding biphenyl moiety with a reactive chloroacetamide group. This combination is anticipated to impart distinct physicochemical properties that will influence its reactivity, solubility, and biological interactions.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 955879-95-5 | N/A |

| Molecular Formula | C₁₅H₁₄ClNO | N/A |

| Molecular Weight | 259.73 g/mol | N/A |

| Predicted Boiling Point | 419.3 ± 38.0 °C | N/A |

| Predicted pKa | 0.36 ± 0.50 | [1] |

| Predicted LogP | 3.9 | [2] |

Note: Many of the physicochemical properties are predicted and await experimental verification.

The biphenyl group introduces significant hydrophobicity, which is likely to result in low aqueous solubility. The tertiary amide functionality, coupled with the rotational freedom of the biphenyl rings, will dictate the molecule's conformational preferences, a critical factor in its interaction with biological targets.

Synthesis and Reaction Mechanisms

The synthesis of this compound is logically achieved through the N-acylation of its corresponding secondary amine precursor, N-methyl-2-biphenylamine, with chloroacetyl chloride. This reaction is a well-established method for the formation of α-chloroacetamides.

Proposed Synthetic Pathway

The most direct route involves the reaction of N-methyl-2-biphenylamine with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Figure 1: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices

-

Choice of Base: A non-nucleophilic tertiary amine like pyridine or triethylamine is crucial.[3] These bases effectively scavenge the HCl generated during the reaction without competing with the secondary amine for the electrophilic chloroacetyl chloride. The choice between them may depend on the reaction scale and ease of removal during workup. Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[3]

-

Solvent Selection: An inert, anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to prevent hydrolysis of the highly reactive chloroacetyl chloride.[4]

-

Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) during the addition of chloroacetyl chloride to control the exothermic nature of the acylation and minimize potential side reactions.[3][4]

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the chloroacetylation of secondary aryl amines and serves as a starting point for the synthesis of the target molecule.[3][4]

Materials:

-

N-methyl-2-biphenylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-2-biphenylamine (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Figure 2: A typical experimental workflow for the synthesis and purification.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been reported, the broader class of N-substituted chloroacetamides exhibits a wide range of biological activities, including herbicidal and fungicidal properties.[5][6]

Fungicidal Potential

Structurally related compounds, such as 2-chloro-N-phenylacetamide, have demonstrated significant antifungal activity against fluconazole-resistant Candida species.[7][8] The proposed mechanism of action for some of these compounds involves the inhibition of critical enzymes in fungal metabolic pathways.[9] It is plausible that this compound could exhibit similar antifungal properties.

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):

-

Preparation of Fungal Inoculum: Prepare a standardized fungal suspension (e.g., Candida albicans) in RPMI-1640 medium.

-

Serial Dilution of Test Compound: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at 35 °C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Herbicidal Potential

The chloroacetamide class of herbicides is well-established in agriculture. These compounds typically act by inhibiting very-long-chain fatty acid synthesis in susceptible plants. It is conceivable that the unique biphenyl substitution of the target molecule could modulate its herbicidal activity and selectivity.

Spectroscopic Characterization (Predictive)

The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques. While experimental data is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: A complex multiplet in the range of δ 7.2-7.6 ppm, corresponding to the nine protons of the biphenyl group.

-

Chloromethyl Protons: A singlet at approximately δ 4.0-4.2 ppm, integrating to two protons.

-

N-Methyl Protons: A singlet at approximately δ 3.2-3.4 ppm, integrating to three protons.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

-

Biphenyl Carbons: Multiple signals in the aromatic region (δ 125-145 ppm).

-

Chloromethyl Carbon: A signal around δ 40-45 ppm.

-

N-Methyl Carbon: A signal around δ 35-40 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

C-N Stretch: A band in the region of 1200-1300 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 259 and an M+2 peak at m/z 261 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom.

Safety and Handling

Given the lack of specific safety data for this compound, it is prudent to handle this compound with the same precautions as other α-chloroacetamides. These compounds are generally considered hazardous.

General Precautions:

-

Work in a well-ventilated fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Future Directions and Conclusion

This compound represents an intriguing, yet uncharacterized, molecule with the potential for significant biological activity. The synthetic route outlined in this guide provides a clear and feasible path to its preparation, opening the door for its comprehensive evaluation.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) of the compound to confirm its structure and purity.

-

Biological Screening: A thorough evaluation of its potential fungicidal, herbicidal, and other biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the contribution of the biphenyl and N-methyl groups to its biological profile.

-

Mechanistic Studies: Elucidation of the mechanism of action for any observed biological activity.

This technical guide serves as a call to action for the scientific community to explore the chemical properties and potential applications of this compound. The insights provided herein are intended to lay the groundwork for future discoveries in the fields of medicinal chemistry and agrochemical science.

References

-

Chemistry Stack Exchange. Acetylation of Secondary amines. [Link]

-

de Oliveira, T. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]

-

Arote, R. B., & Masvekar, A. S. (2013). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 5(5), 2226-2231. [Link]

-

Ferreira, E. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(5), 3601-3617. [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3463-3500. [Link]

-

Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. [Link]

-

PubChem. N-Methylbiphenyl-2-amine. [Link]

-

PubChem. 2-chloro-N-methylacetamide. [Link]

-

Reaction of aryl amine with chloroacetyl chloride in the presence of... - ResearchGate. [Link]

-

PubChem. N-Methylacetamide. [Link]

-

de Oliveira, T. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

NIST. 2-Chloro-N-methylacetamide. [Link]

-

NIST. 2-Chloro-N-methylacetamide IR Spectrum. [Link]

-

(PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. - ResearchGate. [Link]

-

Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. [Link]

-

Ferreira, E. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. PubMed. [Link]

-

Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives - ResearchGate. [Link]

-

PubChem. Methyldiphenylamine. [Link]

-

Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]

-

Itoh, K., & Shimanouchi, T. (1967). Far-infrared Spectra of N-methylacetamide and Related Compounds and Hydrogen-Bond Force Constants. Biopolymers, 5(10), 921-930. [Link]

-

PubChem. 2-Chloro-N-methyl-N-phenylacetamide. [Link]

-

The 1H NMR spectra of pure N-methylacetamide liquid. - ResearchGate. [Link]

-

Human Metabolome Database. Showing metabocard for N-Methylacetamide (HMDB0255184). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-Methylbiphenyl-2-amine | C13H13N | CID 12246986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. ijpsr.info [ijpsr.info]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. chembk.com [chembk.com]

- 9. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel compound, N-(biphenyl-2-yl)-2-chloro-N-methylacetamide (CAS No. 955879-95-5). While specific experimental data for this molecule is not extensively documented in publicly available literature, this document leverages established principles of organic synthesis and spectroscopic analysis to propose a robust methodology for its preparation and validation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties and a practical approach to its synthesis and characterization. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure scientific integrity.

Introduction and Rationale

This compound belongs to the class of α-chloroacetamides, a scaffold known for its diverse biological activities, including antimicrobial, herbicidal, and analgesic properties[1][2][3]. The incorporation of a biphenyl moiety is a common strategy in medicinal chemistry to enhance biological activity through increased lipophilicity and potential for π-π stacking interactions with biological targets[4]. The N-methylation of the amide nitrogen can influence the compound's conformation, stability, and pharmacokinetic properties. A thorough characterization of this specific molecule is therefore crucial for exploring its potential applications in drug discovery and materials science.

This guide will provide a proposed synthetic route and a detailed workflow for the comprehensive characterization of the title compound using modern analytical techniques.

Proposed Synthesis and Purification

The most direct and widely used method for the synthesis of N-aryl acetamides is the acylation of the corresponding amine with an acyl chloride[1][5]. In this case, the synthesis of this compound would proceed via the reaction of N-methyl-2-biphenylamine with chloroacetyl chloride.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Synthetic Protocol

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-2-biphenylamine (1.0 eq) and a dry aprotic solvent such as dichloromethane (DCM).

-

Rationale: An aprotic solvent is used to prevent reaction with the highly reactive chloroacetyl chloride. An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Rationale: Triethylamine acts as a base to neutralize the HCl byproduct of the reaction, driving the reaction to completion. Cooling is necessary to control the exothermic reaction.

-

-

Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in the separation of the organic and aqueous layers.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Structural and Physicochemical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source/Method |

| CAS Number | 955879-95-5 | BLDpharm[6] |

| Molecular Formula | C₁₅H₁₄ClNO | BLDpharm[6] |

| Molecular Weight | 259.73 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds[5] |

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

-

δ 7.5-7.2 ppm (m, 9H): Aromatic protons of the biphenyl group.

-

δ 4.1 ppm (s, 2H): Protons of the chloromethyl group (-CH₂Cl).

-

δ 3.3 ppm (s, 3H): Protons of the N-methyl group (-NCH₃).

-

Rationale: The chemical shifts are predicted based on standard values for similar functional groups. The aromatic region will likely show a complex multiplet. The chloromethyl and N-methyl protons are expected to be singlets due to the absence of adjacent protons.

-

-

-

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

-

δ 168-170 ppm: Carbonyl carbon (C=O).

-

δ 125-145 ppm: Aromatic carbons of the biphenyl group (multiple signals).

-

δ 40-45 ppm: Chloromethyl carbon (-CH₂Cl).

-

δ 35-40 ppm: N-methyl carbon (-NCH₃).

-

Rationale: The predicted chemical shifts are based on the known ranges for these carbon environments[2].

-

-

Protocol for NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺):

-

m/z ≈ 259.07 (for C₁₅H₁₄³⁵ClNO)

-

m/z ≈ 261.07 (for C₁₅H₁₄³⁷ClNO) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

-

-

Key Fragmentation Patterns (Predicted):

-

Loss of the chloromethyl radical (-CH₂Cl) to give a fragment at m/z ≈ 210.

-

Cleavage of the amide bond.

-

Rationale: The isotopic pattern for chlorine is a key diagnostic feature. Fragmentation will likely occur at the most labile bonds, such as the C-Cl and the amide C-N bonds.

-

-

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Predicted Characteristic Absorptions (in KBr or as a thin film):

-

~1670 cm⁻¹ (strong): Amide C=O stretching vibration. The exact position can vary with the molecular environment[5].

-

~1400-1450 cm⁻¹: C-N stretching vibration.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching (from the methyl and methylene groups).

-

~700-800 cm⁻¹ (strong): C-Cl stretching vibration.

-

Protocol for FT-IR Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the sample or cast a thin film of the sample on a salt plate from a volatile solvent.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Potential Applications and Future Directions

Given the presence of the α-chloroacetamide and biphenyl moieties, this compound is a candidate for screening in several biological assays. Chloroacetamide derivatives have shown promise as antimicrobial and antifungal agents[2][5]. Furthermore, biphenyl-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and antitumor agents[4]. The synthesized compound could also serve as a valuable intermediate in the synthesis of more complex molecules[11][12]. Future work should focus on the biological evaluation of this compound and the synthesis of analogs to establish structure-activity relationships.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and comprehensive characterization of this compound. By following the proposed protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently prepare and validate this compound. The predictive nature of the characterization data presented herein serves as a benchmark for the experimental results. This guide is intended to facilitate further research into the chemical and biological properties of this and related compounds.

References

-

Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. [Link]

-

PubChem. N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-chloro-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

-

NIST. 2-Chloro-N-methylacetamide. National Institute of Standards and Technology. [Link]

-

PubChem. N-Methylacetamide. National Center for Biotechnology Information. [Link]

-

Oriental Journal of Chemistry. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. [Link]

-

Abdel-Latif, E., & Gaffer, H. E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3439-3473. [Link]

-

Chemsrc. 2-Chloro-N-methyl-N-phenylacetamide | CAS#:2620-05-5. [Link]

-

NIST. 2-Chloro-N-methylacetamide Mass Spectrum. National Institute of Standards and Technology. [Link]

-

Bubonja-Sonje, M., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(2), 117-127. [Link]

-

Itoh, K., & Shimanouchi, T. (1967). Far-infrared Spectra of N-methylacetamide and Related Compounds and Hydrogen-Bond Force Constants. Biopolymers, 5(10), 921-930. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link]

-

Wikipedia. N-Methylacetamide. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

SpectraBase. 2-Chloro-N-methoxy-N-methylacetamide. [Link]

-

ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. [Link]

-

ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. ijpsr.info [ijpsr.info]

- 6. 955879-95-5|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]

- 10. Far-infrared spectra of N-methylacetamide and related compounds and hydrogen-bond force constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. nbinno.com [nbinno.com]

The Multifaceted Biological Activities of Biphenyl Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Biphenyl Scaffold - A Privileged Structure in Medicinal Chemistry

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural rigidity, coupled with the potential for conformational flexibility through rotation around the central carbon-carbon bond, provides a versatile scaffold for the design of ligands that can selectively interact with a diverse array of biological targets. This guide offers an in-depth exploration of the multifaceted biological activities of biphenyl derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the mechanistic underpinnings of their therapeutic effects, detail robust experimental protocols for their evaluation, and present key structure-activity relationship (SAR) data to inform future drug design efforts. Biphenyl derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory properties.[2][3][4][5]

Antimicrobial Activity: A Renewed Assault on Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with unconventional mechanisms of action. Biphenyl derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a spectrum of bacteria and fungi.[3][6]

Mechanism of Action: Disrupting Bacterial Cell Division and Synergizing with Existing Antibiotics

Certain biphenyl-benzamide derivatives have been identified as potent inhibitors of the bacterial cytoskeletal protein FtsZ.[7] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and ultimately cell death.[7] This mechanism offers a significant advantage as FtsZ is a highly conserved protein among a wide range of bacteria and is absent in eukaryotes, suggesting a potential for selective toxicity.

Another key strategy involves the synergistic action of biphenyl compounds with conventional antibiotics. For instance, protosappanins A and B, two biphenyl compounds isolated from Sappan Lignum, have been shown to enhance the activity of aminoglycoside antibiotics like amikacin and gentamicin against methicillin-resistant Staphylococcus aureus (MRSA).[8] This synergistic effect can help to overcome existing resistance mechanisms and lower the required therapeutic dose of the antibiotic, thereby reducing potential side effects.[8]

Experimental Workflow: Screening for FtsZ Inhibition

Caption: Inhibition of carbonic anhydrase by biphenyl sulfonamides leads to intracellular acidification and apoptosis in cancer cells. [9]

Quantitative Data: Anticancer Activity of Biphenyl Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 | Reference |

| Hydroxylated Biphenyls | Apoptosis Induction | Melanoma | 1.7 - 2.0 µM | [10] |

| Biphenylamide Derivatives | Hsp90 C-terminus | SKBr3, MCF-7 | Nanomolar range | [11] |

| o-(Biphenyl-3-ylmethoxy)nitrophenyls | PD-1/PD-L1 | Lewis Lung Carcinoma | 2.7 - 87.4 nM | [12] |

| Biphenyl-based Compounds | Various | Multiple | Varies | [1] |

Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Biphenyl derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them attractive candidates for the development of new therapeutics. [13][14]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of many biphenyl derivatives are attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. For example, some analogues have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. [14]By selectively targeting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Studies have shown that certain 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives can reduce carrageenan-induced paw edema in rats, a classic model of acute inflammation. [13]These compounds have also been shown to inhibit granuloma formation and leukocyte infiltration in chronic inflammation models, indicating their potential for treating long-term inflammatory conditions. [13]

Antioxidant Properties: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Biphenyl derivatives, particularly those with hydroxyl substitutions, are effective antioxidants. [15][16]

Structure-Activity Relationship: The Role of Hydroxyl Groups

The antioxidant capacity of biphenyl derivatives is strongly influenced by the number and position of hydroxyl (-OH) groups on the biphenyl scaffold. [15]

-

Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally leads to enhanced antioxidant activity.

-

Position of Hydroxyl Groups: The ortho and para positions of the hydroxyl groups are particularly important for efficient radical scavenging.

-

Intramolecular Hydrogen Bonding: The presence of adjacent hydroxyl groups that can form intramolecular hydrogen bonds helps to stabilize the resulting phenoxyl radical after hydrogen donation, thereby increasing the antioxidant capacity. [15]* Electron-Donating Groups: Substituents that donate electrons, such as methoxy groups, can further enhance the antioxidant activity by increasing the electron density on the hydroxyl groups. [15]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant activity of compounds.

Methodology:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of the biphenyl derivative are mixed with the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Self-Validation:

-

Reference Standard: A known antioxidant, such as ascorbic acid or trolox, is used as a positive control to validate the assay.

-

Blank: A well containing only methanol is used to zero the spectrophotometer.

Enzyme Inhibition: A Broad Spectrum of Therapeutic Targets

The versatility of the biphenyl scaffold allows for the design of potent and selective inhibitors for a wide range of enzymes implicated in various diseases. [17]

Diverse Enzyme Targets:

-

Cholinesterases: Biphenyl and bibenzyl derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. [18]Such inhibitors are being investigated for the symptomatic treatment of Alzheimer's disease. [18]* Sulfatases: Biphenyl-4-O-sulfamates are effective inhibitors of steroid sulfatase (STS), an enzyme involved in estrogen biosynthesis, making them potential therapeutic agents for hormone-dependent breast cancer. [17]* Tyrosinase: Certain biphenyl derivatives have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production, suggesting their potential application in cosmetics and for treating hyperpigmentation disorders. [19]

Conclusion and Future Directions

Biphenyl derivatives represent a rich and enduring source of therapeutic innovation. Their diverse biological activities, coupled with their synthetic tractability, continue to make them a focal point of drug discovery research. Future efforts will likely concentrate on the development of multi-target biphenyl derivatives that can simultaneously modulate several disease-related pathways, offering the potential for enhanced efficacy and a reduced likelihood of drug resistance. The continued exploration of novel substitution patterns and the application of advanced computational modeling will undoubtedly unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- Biological deeds of Biphenyl deriv

-

Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - MDPI. (URL: [Link])

-

Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed. (URL: [Link])

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - NIH. (URL: [Link])

-

Anticancer efficacy of biphenyl‐based compounds in published research studies. (URL: [Link])

-

Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed. (URL: [Link])

-

(PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES - ResearchGate. (URL: [Link])

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])

-

Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC - PubMed Central. (URL: [Link])

-

Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (URL: [Link])

-

Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed. (URL: [Link])

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (URL: [Link])

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES | TSI Journals. (URL: [Link])

-

Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed. (URL: [Link])

-

Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC - NIH. (URL: [Link])

-

Full article: Synthesis, In Vitro Biological Evaluation, and Molecular Docking Studies of Novel Biphenyl Chalcone Derivatives as Antimicrobial Agents - Taylor & Francis Online. (URL: [Link])

-

Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed. (URL: [Link])

-

Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed. (URL: [Link])

-

Facile synthesis and biological evaluation of novel symmetrical biphenyls as Antitumor Agents - Xi'an Jiaotong University. (URL: [Link])

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])

-

Some biologically active biphenyl derivatives | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Design and Synthesis of Biphenyl Derivatives as Mushroom Tyrosinase Inhibitors - PubMed. (URL: [Link])

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (URL: [Link])

-

Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC - PubMed Central. (URL: [Link])

-

IJPBS Article- Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inf - International Journal of Pharma and Bio Sciences. (URL: [Link])

-

(PDF) SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI- INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed. (URL: [Link])

-

Development of bioactive compounds based on biphenyl. - ResearchGate. (URL: [Link])

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed. (URL: [Link])

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpbs.net [ijpbs.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase [mdpi.com]

- 19. Design and synthesis of biphenyl derivatives as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(biphenyl-2-yl)-2-chloro-N-methylacetamide (CAS No. 955879-95-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, a halogenated amide of significant interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this compound is not abundant, its structural motifs suggest its primary role as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This document elucidates its chemical identity, physicochemical properties, a probable and well-supported synthetic pathway based on established chemical principles, and its potential applications as a reactive building block. Furthermore, this guide outlines detailed safety and handling protocols, drawing from data on analogous chloroacetamide compounds to ensure procedural integrity in a research setting.

Introduction: The Strategic Importance of Chloroacetamide Scaffolds

This compound belongs to the broader class of α-chloroacetamides, which are pivotal intermediates in organic synthesis. The inherent reactivity of the C-Cl bond, activated by the adjacent carbonyl group, makes these compounds valuable electrophiles for a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of the N-(biphenyl-2-yl)-N-methylacetamido moiety into a diverse range of molecules.

In the context of drug development, the biphenyl group is a recognized pharmacophore present in numerous biologically active compounds, contributing to favorable protein-ligand interactions through hydrophobic and π-stacking interactions. The strategic combination of the reactive chloroacetamide functionality with the biphenyl scaffold makes this compound a promising precursor for novel therapeutic agents. Chloroacetamide-containing molecules have been explored for their potential as covalent inhibitors, where the electrophilic warhead can form a stable bond with nucleophilic residues, such as cysteine, in enzyme active sites, leading to potent and prolonged pharmacological effects.[1]

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 955879-95-5[2]

-

Molecular Formula: C₁₅H₁₄ClNO

-

Molecular Weight: 259.73 g/mol

| Property | Value | Source |

| Boiling Point (Predicted) | 419.3±38.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.192±0.06 g/cm³ | ChemicalBook[2] |

Synthesis of this compound: A Probable Synthetic Pathway

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on established procedures for the N-acylation of secondary aryl amines.[4]

Materials:

-

N-methyl-2-aminobiphenyl

-

Chloroacetyl chloride

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice-salt bath

Procedure:

-

In a 50 mL round-bottom flask, dissolve the N-methyl-2-aminobiphenyl in anhydrous THF or DCM.

-

Add a suitable base, such as DBU or TEA, to the solution.

-

Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

-

Slowly add chloroacetyl chloride dropwise to the cooled and stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water, followed by extraction with an organic solvent.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a synthetic intermediate or building block.[5][6] The reactive chloro group allows for the covalent attachment of the N-(biphenyl-2-yl)-N-methylacetamido fragment to other molecules of interest.

Role as a Precursor to Bioactive Molecules

Analogous chloroacetamide derivatives are frequently used in the synthesis of a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[7][8] The chloroacetamide moiety can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate more complex structures.

Caption: General reaction pathway for the derivatization of the title compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for closely related chloroacetamide compounds should be strictly followed.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or under a chemical fume hood.[9]

-

Storage: Keep in a dry, tightly closed container. For long-term storage, refrigeration and an inert atmosphere (e.g., under nitrogen) are recommended.[9]

-

Incompatible Materials: Avoid strong oxidizing agents.[9]

First-Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off immediately with soap and plenty of water.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound, with its unique combination of a biphenyl moiety and a reactive chloroacetamide group, represents a valuable, yet under-documented, building block in synthetic and medicinal chemistry. While direct applications are not yet widely reported, its potential as a precursor for a diverse array of biologically active molecules is significant. The synthetic protocols and safety information provided in this guide, though largely inferred from analogous compounds, offer a solid foundation for researchers and drug development professionals to safely handle and strategically utilize this compound in their synthetic endeavors. Further research into the specific applications of this molecule is warranted and could unveil novel therapeutic agents.

References

- BenchChem. (2025).

- Thermo Fisher Scientific. (2025).

- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.

- BenchChem. (2025). Application Notes and Protocols for Chloroacetyl-L-methionine Reactions. BenchChem.

- BenchChem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide.

- Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- ResearchGate. (2018).

- Organic Syntheses. (n.d.). Chloroacetamide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-N-methoxy-N-methylacetamide in Synthesizing Bioactive Quinolones.

- PubChem. (n.d.). 2-chloro-N-methylacetamide.

- Enamine. (n.d.). MedChem Highlights.

- RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.

- OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.

Sources

- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound CAS#: 955879-95-5 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. MedChem Highlights - Enamine [enamine.net]

- 7. asianpubs.org [asianpubs.org]

- 8. ijpsr.info [ijpsr.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-Aryl Acetamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl acetamides, a class of organic compounds characterized by an acetamide group linked to an aryl substituent, represent a cornerstone in medicinal chemistry and materials science. Their structural motif is prevalent in a wide array of pharmaceuticals, agrochemicals, and polymers, underscoring the critical importance of a comprehensive understanding of their physicochemical properties. These properties, including solubility, lipophilicity, melting and boiling points, acidity (pKa), and crystal structure, govern the behavior of these molecules in both chemical and biological systems. For drug development professionals, a deep appreciation of these parameters is fundamental to optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the journey from lead compound to clinical candidate. This guide, designed for the discerning researcher, provides an in-depth exploration of the core physicochemical properties of N-aryl acetamides, offering both theoretical insights and practical methodologies for their determination.

Solubility: The Gateway to Bioavailability and Formulation

The solubility of an N-aryl acetamide is a critical determinant of its utility, influencing everything from reaction kinetics in synthesis to bioavailability in a physiological setting. Generally, N-aryl acetamides exhibit limited solubility in water, a characteristic attributed to the hydrophobic nature of the aryl ring. However, the presence of the polar acetamide group allows for some degree of aqueous solubility, which can be modulated by the nature and position of substituents on the aryl ring.

Factors Influencing Solubility:

-

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease solubility in water by reducing the polarity of the N-H bond, while electron-donating groups (e.g., -OCH₃, -CH₃) can have a variable effect. The position of the substituent also plays a role, with ortho-substituents often imparting different solubility characteristics compared to their meta- and para-isomers due to steric and electronic effects.

-

Hydrogen Bonding: The amide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling interactions with polar solvents like water and alcohols.

-

Crystal Packing: In the solid state, the arrangement of molecules in the crystal lattice significantly impacts the energy required to break intermolecular forces and dissolve the compound.

Quantitative Solubility Data of Selected N-Aryl Acetamides

| Compound | Substituent | Melting Point (°C) | Water Solubility (g/L at 25°C) | Ethanol Solubility (g/L at 25°C) |

| Acetanilide | H | 113-115[1] | 5.0[2] | 232.71[3] |

| 4'-Chloroacetanilide | 4-Cl | 176-178[4] | Practically insoluble[5][6] | Soluble[5] |

| 4'-Methylacetanilide | 4-CH₃ | 149-151 | < 1 g/L at 21°C | Soluble |

| 4'-Nitroacetanilide | 4-NO₂ | 213-215[7] | 2.2[7][8] | Soluble |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method remains the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the N-aryl acetamide is added to a known volume of the solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved N-aryl acetamide is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

-

Using excess solid ensures that the solution becomes saturated, representing the maximum amount of solute that can dissolve under the given conditions.

-

Constant temperature agitation is crucial as solubility is temperature-dependent.

-

Careful separation of the solid phase is vital to prevent overestimation of the solubility.

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for determining solubility using the shake-flask method.

Lipophilicity (LogP): A Key Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, profoundly influencing a compound's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Structure-Lipophilicity Relationships:

The lipophilicity of N-aryl acetamides is primarily dictated by the balance between the hydrophobic aryl ring and the more polar acetamide group.

-

Aryl Ring: The larger and more nonpolar the aryl group, the higher the LogP value.

-

Substituents: The introduction of hydrophobic substituents (e.g., alkyl, halo groups) on the aryl ring generally increases LogP, while polar substituents (e.g., -OH, -NH₂) tend to decrease it.

Quantitative LogP Data of Selected N-Aryl Acetamides

| Compound | Substituent | LogP |

| Acetanilide | H | 1.16[9] |

| 2'-Chloroacetanilide | 2-Cl | 1.63[10] |

| 4'-Chloroacetanilide | 4-Cl | 2.12[6] |

| 4'-Methylacetanilide | 4-CH₃ | 1.7 |

| 4'-Nitroacetanilide | 4-NO₂ | 1.7 |

Experimental Protocol: HPLC Method for LogP Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP values.

Methodology:

-

Column and Mobile Phase: A C18 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: The N-aryl acetamide of interest is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Calculation: The LogP of the test compound is then determined from its retention time using the calibration curve.

Causality Behind Experimental Choices:

-

C18 Stationary Phase: The nonpolar nature of the C18 stationary phase mimics the lipophilic environment of n-octanol.

-

Organic Modifier Gradient: Varying the concentration of the organic modifier in the mobile phase allows for the elution of compounds with a wide range of lipophilicities.

-

Calibration with Standards: This is essential for establishing a reliable correlation between retention time and LogP.

Diagram of the HPLC-Based LogP Determination

Caption: Workflow for LogP determination using the HPLC method.

Acidity (pKa): Understanding Ionization in Physiological Environments

The pKa of an N-aryl acetamide is a measure of the acidity of the N-H proton. While amides are generally considered neutral compounds, the N-H proton can be deprotonated under strongly basic conditions. The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.

Factors Influencing pKa:

-

Resonance: The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the basicity of the nitrogen and increases the acidity of the N-H proton compared to amines.

-

Substituent Effects: Electron-withdrawing groups on the aryl ring increase the acidity (lower the pKa) of the N-H proton by stabilizing the resulting conjugate base. Conversely, electron-donating groups decrease the acidity (increase the pKa).

pKa Data of Selected N-Aryl Acetamides

| Compound | Substituent | pKa |

| Acetanilide | H | 0.5 (conjugate acid)[11][12], ~17-18 (N-H proton) |

| 4'-Nitroacetanilide | 4-NO₂ | 13.91 (predicted)[7] |

Note: The pKa of the N-H proton of acetanilides is very high, making them very weak acids. The reported pKa of 0.5 for acetanilide refers to the pKa of its conjugate acid (protonated form).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Methodology:

-

Solution Preparation: A known concentration of the N-aryl acetamide is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the N-aryl acetamide has been deprotonated.

Causality Behind Experimental Choices:

-

Co-solvent: Necessary for dissolving poorly water-soluble compounds to allow for accurate titration.

-

Strong Base Titrant: Ensures a complete and stoichiometric reaction with the weakly acidic N-H proton.

-

Calibrated pH Electrode: Essential for accurate pH measurements, which are the basis of the pKa determination.

Diagram of Potentiometric Titration for pKa Determination

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. journaleras.com [journaleras.com]

- 4. researchgate.net [researchgate.net]

- 5. ijstr.org [ijstr.org]

- 6. Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling [ouci.dntb.gov.ua]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. mdpi.com [mdpi.com]

- 11. Acetanilide - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectral Analysis and Characterization of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

An In-depth Technical Guide

Abstract

This technical guide provides a detailed analytical framework for the structural elucidation of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, a compound of interest in medicinal chemistry and materials science. As direct spectral data for this specific molecule is not widely published, this document serves as a predictive guide for researchers, leveraging foundational principles of spectroscopy and data from structurally analogous compounds. We will explore the anticipated outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, and robust, self-validating protocols are provided to ensure accurate and reproducible characterization for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

This compound is a tertiary amide featuring a sterically hindered N-aryl bond due to the ortho-biphenyl substitution. This substitution pattern is expected to significantly influence its conformational flexibility and, consequently, its spectral properties. The key structural components are the biphenyl moiety, the N-methyl group, and the chloroacetyl group, each contributing distinct signatures to the analytical data.

Caption: Structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄ClNO | (Calculated) |

| Molecular Weight | 259.73 g/mol | (Calculated) |

| Monoisotopic Mass | 259.076391 Da | (Calculated) |

| Topological Polar Surface Area | 20.3 Ų | (Predicted based on[1]) |

| Rotatable Bond Count | 3 | (Calculated) |

Synthesis and Analytical Workflow

A common and logical synthetic route to N-aryl acetamides involves the chloroacetylation of the corresponding aryl amine.[2] This provides a clear context for potential starting material impurities that must be ruled out during spectral analysis. The comprehensive characterization workflow ensures unambiguous identification.

Caption: A plausible synthesis and subsequent analytical workflow.

¹H NMR Spectroscopy Analysis

Principle of Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms (O, N, Cl) and π-systems (aromatic rings, carbonyls) deshield nearby protons, shifting their signals to a lower field (higher ppm).[3] Spin-spin coupling splits signals based on the number of non-equivalent protons on adjacent carbons, providing connectivity data.[4]

Predicted Spectrum: The asymmetry of the molecule suggests that all aromatic protons will be chemically non-equivalent. Restricted rotation around the N-C(aryl) bond, due to steric hindrance from the second phenyl ring, may further complicate the spectrum, potentially leading to broadened signals or distinct rotamers at low temperatures.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton Group | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Field Insights |

|---|---|---|---|---|

| Aromatic (C₆H₅-C₆H₄) | 7.20 - 7.80 | Multiplet (m) | 9H | The biphenyl protons will resonate in this region.[5][6] The ortho-substitution and hindered rotation will lead to a complex, overlapping multiplet that is difficult to assign without 2D NMR techniques. |

| Chloromethyl (-CH₂Cl) | 4.10 - 4.30 | Singlet (s) | 2H | These protons are deshielded by the adjacent carbonyl group and the inductive effect of the chlorine atom. This region is characteristic of α-halo ketones and amides.[7] |

| N-Methyl (-NCH₃) | 3.10 - 3.40 | Singlet (s) | 3H | The methyl group is attached to a nitrogen atom, which is moderately electronegative. Its position adjacent to the deshielding aromatic system shifts it downfield compared to a simple alkyl amine.[8] A single sharp singlet is expected at room temperature due to rapid bond rotation. |

Experimental Protocol: ¹H NMR Spectroscopy

-